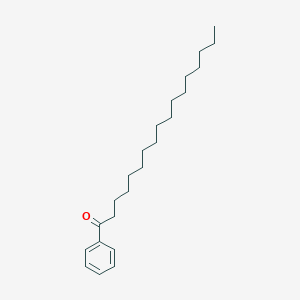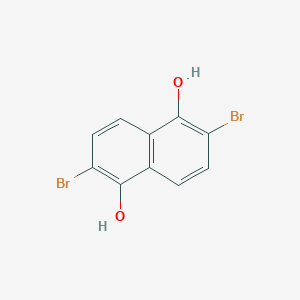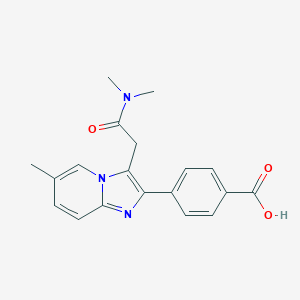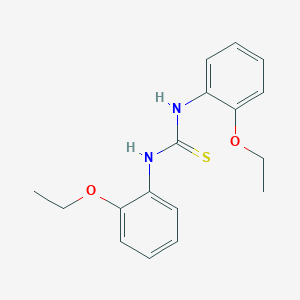
Thiourea, N,N'-bis(2-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N'-bis(2-ethoxyphenyl)-, also known as BUE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BUE is a white crystalline powder that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)- is still not well understood, but it is believed to involve the formation of metal complexes with different metals. These metal complexes can then act as catalysts in various organic reactions. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit low toxicity and has no reported adverse effects on human health. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit some biochemical and physiological effects. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Thiourea, N,N'-bis(2-ethoxyphenyl)- has several advantages for use in lab experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is easy to synthesize and has a high yield, making it readily available for use in various experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also stable and has a long shelf life, making it easy to store and transport. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has some limitations. Thiourea, N,N'-bis(2-ethoxyphenyl)- is relatively expensive compared to other ligands, which may limit its use in some experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also not readily available in large quantities, which may limit its use in industrial applications.
Future Directions
There are several future directions for research on Thiourea, N,N'-bis(2-ethoxyphenyl)-. One potential direction is to further investigate the mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)-. Understanding the mechanism of action may lead to the development of more efficient and selective catalysts. Another potential direction is to explore the potential applications of Thiourea, N,N'-bis(2-ethoxyphenyl)- in the field of medicine. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory activity, which may be beneficial in the treatment of various diseases. Finally, future research could focus on the synthesis of new derivatives of Thiourea, N,N'-bis(2-ethoxyphenyl)- with improved properties, such as increased stability or selectivity.
Synthesis Methods
Thiourea, N,N'-bis(2-ethoxyphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with thiourea in the presence of a catalytic amount of hydrochloric acid. The resulting product is then refluxed with 2-bromoethylbenzene to obtain Thiourea, N,N'-bis(2-ethoxyphenyl)-. The yield of this synthesis is generally high, and the purity of the product can be further improved through recrystallization.
Scientific Research Applications
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been extensively studied for its potential applications in various fields. In coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a ligand to form metal complexes with different metals such as copper, palladium, and platinum. These metal complexes have been shown to exhibit excellent catalytic activity in various organic reactions.
In addition to coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used in the field of organic synthesis. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
properties
CAS RN |
1756-44-1 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
InChI Key |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
Other CAS RN |
1756-44-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





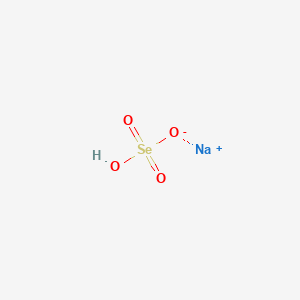
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
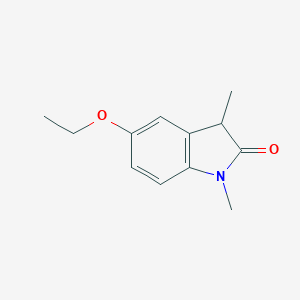

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
